molecular formula C19H17FN4O3 B15037552 3-(4-F-PH)-N'-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(4-F-PH)-N'-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037552
M. Wt: 368.4 g/mol
InChI Key: RWYIQRKKGRNCKG-SRZZPIQSSA-N
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Description

3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorophenylhydrazine with 1-(4-hydroxy-3-methoxyphenyl)ethanone to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the final pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: Reduction reactions could target the pyrazole ring or the carbonyl group.

    Substitution: The fluorine atom on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Cl-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Br-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-F-PH)-N’-(1-(4-HO-3-Methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-11(13-5-8-17(25)18(9-13)27-2)21-24-19(26)16-10-15(22-23-16)12-3-6-14(20)7-4-12/h3-10,25H,1-2H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

RWYIQRKKGRNCKG-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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